molecular formula C19H19N3O3 B5868765 N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5868765
M. Wt: 337.4 g/mol
InChI Key: PSSWEEIVDJFYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as MPPO, is a chemical compound that has been extensively studied for its potential therapeutic properties. MPPO is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.

Future Directions

There are many potential future directions for research on N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of research could focus on the development of novel N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide derivatives with improved therapeutic properties. Another area of research could focus on the use of N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration route for N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in humans. Overall, N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-methylphenol with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by N-methylation with dimethyl sulfate and subsequent reaction with chloroacetyl chloride. The final product is obtained after purification with column chromatography.

properties

IUPAC Name

N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-14-8-6-7-11-16(14)24-13-18(23)22(2)12-17-20-19(21-25-17)15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSWEEIVDJFYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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